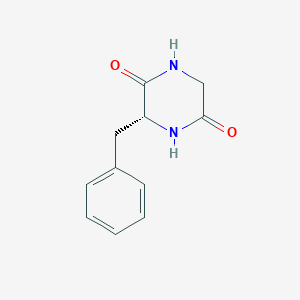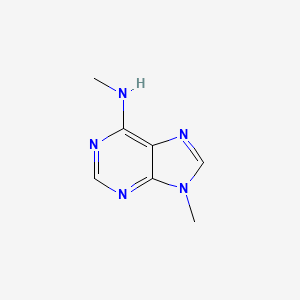![molecular formula C6H4ClN3S B6619316 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-13-7](/img/structure/B6619316.png)
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Descripción general
Descripción
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family of compounds. It is a colorless solid with a molecular weight of 222.59 g/mol. This compound has a wide range of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Sayed, Shamroukh, and Rashad (2006) explored the synthesis of pyrimidine derivatives, including thiazolo[3,2-a]pyrimidines, which showed promising antimicrobial activity. This work is foundational in understanding the chemical properties and potential applications of such compounds, including 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006).
Anticancer and Pharmaceutical Potentials
Research by Becan et al. (2022) and Singh et al. (2013) indicates the potential of thiazolo[4,5-d]pyrimidine derivatives as anticancer agents. These studies provide insights into the pharmaceutical applications of compounds like 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in developing new therapeutic options for cancer treatment (Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I., 2022); (Singh, B., Guru, S., Kour, S., Jain, S. K., Sharma, R. K., Sharma, P., Singh, S. K., Bhushan, S., Bharate, S., & Vishwakarma, R., 2013).
Molecular Modelling and Pharmacological Evaluation
Varano et al. (2015) investigated thiazolo[5,4-d]pyrimidine derivatives for their affinity at adenosine receptors, highlighting their potential in drug design and molecular modelling studies. These derivatives showed selective antagonism at human A3 adenosine receptors, suggesting their use in targeted pharmacological applications (Varano, F., Catarzi, D., Squarcialupi, L., Betti, M., Vincenzi, F., Ravani, A., Varani, K., Dal Ben, D., Thomas, A., Volpini, R., & Colotta, V., 2015).
Antibacterial Applications
Etemadi et al. (2016) demonstrated the synthesis and antibacterial evaluation of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine derivatives. These compounds showed potential as antibacterial agents, further expanding the possible applications of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in the field of antimicrobial research (Etemadi, Y., Shiri, A., Eshghi, H., Akbarzadeh, M., Saadat, K., Mozafari, S., Beyzaei, H., & Moghaddam‐manesh, M., 2016).
Propiedades
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLRQLRJVGGLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)



![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)


![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)